1-Benzyl-7-bromo-1H-indole
Description
Properties
Molecular Formula |
C15H12BrN |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-benzyl-7-bromoindole |
InChI |
InChI=1S/C15H12BrN/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
CTPWWPHZSVXATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The structural and functional properties of 1-Benzyl-7-bromo-1H-indole can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and additional functional groups. Below is a detailed analysis supported by data tables and research findings.
Structural and Physical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects :
- The benzyl group at position 1 increases molecular weight and lipophilicity compared to smaller groups like methyl (e.g., 7-Bromo-1-methyl-1H-indole, MW = 210.07 vs. 286.17 for the benzyl analog) . This may enhance bioavailability but could introduce steric hindrance in binding interactions.
- Halogenation : Bromine at position 7 (vs. chlorine in compound 47) offers distinct electronic and steric effects. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence reactivity in cross-coupling reactions .
Imidazole (compound 47) and carboxamide (compound 63b) substituents expand pharmacological relevance, as seen in their roles as kinase inhibitors or antioxidants .
Melting Points :
- The carbonitrile derivative (13b) exhibits a lower melting point (126–128°C) compared to the imidazole-substituted compound 47 (179–180°C), likely due to differences in intermolecular interactions (e.g., hydrogen bonding in imidazole vs. dipole interactions in carbonitrile) .
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS is a preferred brominating agent due to its controlled reactivity and reduced risk of over-bromination. In a typical procedure, 1-benzylindole is dissolved in anhydrous dichloromethane or acetonitrile under inert conditions. NBS (1.1 equivalents) is added portionwise at 0°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with aqueous sodium thiosulfate, and the product is isolated via column chromatography (hexane/ethyl acetate, 4:1).
Key Data:
-
Yield: 70–85%
-
Reaction Time: 12–24 hours
-
Catalyst: None required
-
Side Products: <5% dibrominated byproducts
Electrophilic Bromination with Molecular Bromine
Molecular bromine (Br₂) offers a cost-effective alternative but requires careful handling. A solution of 1-benzylindole in acetic acid is treated with Br₂ (1.05 equivalents) at 0°C. The mixture is stirred for 2 hours, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.
Key Data:
Benzylation of 7-Bromoindole
Alkylation with Benzyl Bromide
7-Bromoindole undergoes N-benzylation under basic conditions. A mixture of 7-bromoindole (1.0 equivalent), benzyl bromide (1.2 equivalents), and potassium hydroxide (1.5 equivalents) in DMF is stirred at 25°C for 12 hours. The product is extracted with ethyl acetate, washed with water, and purified via silica gel chromatography.
Key Data:
Phase-Transfer Catalysis (PTC)
For improved selectivity, tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. 7-Bromoindole, benzyl bromide, and TBAB (0.1 equivalents) are heated at 60°C in a biphasic system (toluene/50% NaOH). The reaction completes in 6 hours with minimal hydrolysis.
Key Data:
Sequential Bromination-Benzylation Strategies
One-Pot Synthesis
A streamlined approach involves sequential bromination and benzylation in a single reactor. Indole is first brominated at C7 using NBS in acetonitrile, followed by the addition of benzyl bromide and KOH without intermediate isolation.
Key Data:
Flow Chemistry for Scalability
Continuous flow systems enhance reproducibility for industrial applications. 7-Bromoindole and benzyl bromide are pumped through a heated reactor (80°C) packed with immobilized KF/Al₂O₃ catalyst. Residence time of 30 minutes achieves >90% conversion.
Key Data:
Mechanistic Insights and Optimization
Bromination Regioselectivity
Bromination at C7 is favored due to the electron-donating effect of the benzyl group at N1, which directs electrophiles to the para position. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for C7 over C5 bromination.
Benzylation Efficiency
The use of polar aprotic solvents (DMF, DMSO) accelerates benzylation by stabilizing the transition state. Kinetic studies reveal a second-order dependence on benzyl bromide concentration.
Industrial-Scale Production
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 7-Bromoindole | 450 |
| Benzyl Bromide | 120 |
| NBS | 300 |
| Total | 870–900 |
Emerging Methodologies
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-7-bromo-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. A common approach includes:
Bromination : Direct bromination at the 7th position using N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) .
Benzylation : Introducing the benzyl group via alkylation. For example, reacting 7-bromoindole with benzyl bromide in DMF using NaH as a base at 0–5°C, followed by quenching and purification .
- Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate:hexane, Rf ≈ 0.30) .
- Purify via column chromatography or recrystallization for >95% purity.
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Bromination | NBS, AcOH, 25°C, 2h | 85% | 96% | |
| Benzylation | Benzyl bromide, NaH, DMF, 0°C | 75% | 97% |
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.1–8.3 ppm) and the benzyl CH2 group (δ ~5.3 ppm) .
- HRMS : Confirm molecular weight (C15H11BrN, [M+H]+ expected m/z 284.0084) .
- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement. Hydrogen bonding and π-stacking interactions validate packing efficiency .
Q. How is purity assessed, and what purification methods are recommended?
- Methodological Answer :
- HPLC/GC-MS : Quantify impurities (<3%) using reverse-phase C18 columns .
- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals .
- Flash Chromatography : Optimize solvent gradients (e.g., 10–50% ethyl acetate in hexane) to isolate target fractions .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
- Methodological Answer :
- Software Tools : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. OLEX2 integration allows real-time visualization of residual density maps .
- Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals. Validate with R-factor convergence (<5%) .
- Case Study : A 2025 study resolved a 0.05 Å bond length discrepancy by refining anisotropic displacement parameters and validating against DFT calculations .
Q. What strategies address conflicting biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Assay Standardization : Control variables (e.g., cell line passage number, serum concentration).
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes across reported targets (e.g., cytochrome P450 enzymes) .
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the 7-bromo position while preserving the benzyl group?
- Methodological Answer :
- Conditions : Use Pd(PPh3)4 (5 mol%), K2CO3 base, and aryl boronic acids in THF/H2O (3:1) at 80°C .
- Protection : Ensure the benzyl group is stable under basic conditions. Monitor debenzylation via LC-MS .
- Yield Optimization : Pre-purify the bromo-indole intermediate to minimize side reactions (typical yield: 60–75%) .
Applications in Scientific Research
Q. What role does this compound play in medicinal chemistry lead optimization?
- Methodological Answer :
- SAR Studies : Systematically modify the benzyl substituent to enhance binding affinity. For example, fluorinated benzyl groups improve metabolic stability .
- Pro-drug Design : Introduce hydrolyzable esters at the indole N-position for controlled release .
- Case Study : A 2023 study reported a derivative with 10 nM potency against kinase targets, validated via SPR and cellular assays .
Q. How is computational chemistry utilized to predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The 7-bromo position shows high electrophilicity (f+ = 0.15) .
- Transition State Modeling : Simulate Pd-catalyzed coupling barriers using Gaussian09. Optimize ligand bite angles for lower activation energy .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Root Cause Analysis :
- Reagent Quality : Trace moisture in DMF reduces NaH efficacy, lowering yields .
- Scale Effects : Milligram-scale reactions may suffer from inefficient mixing vs. bulk synthesis.
- Mitigation : Use freshly distilled DMF and controlled inert atmospheres (Ar/N2). Pilot reactions at 1 mmol scale before scaling up .
Q. What explains variability in reported biological half-lives of this compound derivatives?
- Methodological Answer :
- Microsomal Stability Assays : Compare liver microsome sources (e.g., human vs. rat) due to species-specific CYP450 expression .
- Metabolite ID : Use LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at the benzyl group) that influence half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
